molecular formula C16H15NO3 B11716998 Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate

Cat. No.: B11716998
M. Wt: 269.29 g/mol
InChI Key: XJWZJCNYXMVUMV-UHFFFAOYSA-N
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Description

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate (CAS: 1909333-77-2) is a synthetic α-keto ester derivative with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.29 g/mol . Its structure features a biphenyl moiety substituted with a methyl group at the 5-position and an oxoacetate ester at the 2-position (Figure 1).

Properties

IUPAC Name

methyl 2-(4-methyl-2-phenylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-8-9-14(17-15(18)16(19)20-2)13(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWZJCNYXMVUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Ethyl Chloroformate-Mediated Esterification

The foundational approach to synthesizing methyl 2-[(5-methyl-2-biphenylyl)amino]-2-oxoacetate involves the reaction of 5-methyl-2-biphenylylamine with ethyl chloroformate (ECC) to form an intermediate carbamate, followed by cyclization. As detailed in patent WO2013186792A2, this method proceeds via two stages:

  • Formation of the Carbamate Intermediate :

    • 5-Methyl-2-biphenylylamine is treated with ECC in a chloro solvent (e.g., dichloromethane) at 0–5°C to yield the corresponding ethyl carbamate derivative .

    • The reaction requires stoichiometric ECC (1.0–1.2 equivalents) and is typically complete within 2–4 hours.

  • Cyclization in Xylene :

    • The carbamate intermediate undergoes thermal cyclization in refluxing xylene (140–150°C) for 6–8 hours, forming the oxoacetate backbone .

    • This step achieves moderate yields (60–70%) due to competing side reactions, necessitating careful temperature control.

Key Parameters :

StepSolventTemperature (°C)Yield (%)
1CH₂Cl₂0–585–90
2Xylene140–15060–70

Hydrolysis of Ethyl Ester Precursors

Alternative routes utilize ethyl ester analogs, which are hydrolyzed to the target methyl ester under basic conditions. For example, WO2021001728A1 describes the hydrolysis of ethyl 2-[(5-methyl-2-biphenylyl)amino]-2-oxoacetate using lithium hydroxide (LiOH) in ethanol :

  • Reaction Conditions :

    • Ethyl ester (1.0 equiv) is dissolved in ethanol (5 vol) and treated with aqueous LiOH (1.5 equiv) at 35°C for 1 hour.

    • Acidification with citric acid precipitates the methyl ester, yielding 70–75% product .

Optimization Insights :

  • Increasing LiOH equivalents to 1.7 improves conversion but risks saponification byproducts.

  • Replacing ethanol with isopropanol reduces side reactions, enhancing purity to >98% .

Deprotection Strategies for tert-Butoxycarbonyl (Boc) Intermediates

Patented methods often employ Boc-protected intermediates to stabilize reactive amines during synthesis. For instance, WO2013186792A2 outlines a deprotection step using hydrochloric acid (HCl) in ethyl acetate :

  • Procedure :

    • The Boc-protected precursor (1.0 equiv) is stirred in 4M HCl/ethyl acetate (10 vol) at 25°C for 3 hours.

    • Neutralization with sodium bicarbonate yields the free amine, which is subsequently methylated using dimethyl sulfate .

Yield Comparison :

Deprotection AgentSolventTime (h)Yield (%)
HCl/EtOAcEthyl acetate385
H₂SO₄DCM572

Catalytic Hydrogenation for Stereochemical Control

In cases requiring chiral purity, catalytic hydrogenation is employed. A protocol from Ambeed.com (2020) describes the hydrogenation of an α,β-unsaturated ester intermediate using ruthenium-based catalysts :

  • Conditions :

    • Substrate (1.0 equiv) is hydrogenated under 2–2.5 MPa H₂ pressure with [(p-cymene)RuCl₂]₂ (0.5 mol%) in ethanol at 50°C.

    • This step achieves 90% yield and >99% enantiomeric excess (ee) .

Catalyst Efficiency :

CatalystPressure (MPa)ee (%)
[(p-cymene)RuCl₂]₂2.599
Pd/C3.085

Challenges in Scalability and Purity

Industrial-scale production faces hurdles such as:

  • Discontinued Precursors : Suppliers like CymitQuimica have halted production of key intermediates, necessitating in-house synthesis .

  • Byproduct Formation : Cyclization in xylene generates tar-like residues, requiring silica gel chromatography for purification .

  • Moisture Sensitivity : The methyl ester is hygroscopic, mandating anhydrous conditions during storage .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

MethodKey StepYield (%)Purity (%)Scalability
ECC/Xylene CyclizationThermal cyclization7095Moderate
LiOH HydrolysisEster hydrolysis7598High
Catalytic HydrogenationStereoselective reduction9099Low

Recommendations for Industrial Applications

For large-scale synthesis, the LiOH-mediated hydrolysis route offers optimal balance between yield and cost . Academic labs may prefer catalytic hydrogenation for chiral purity despite higher catalyst costs . Future research should explore enzymatic esterification or flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Amide Bond Formation in Peptide Coupling

This compound serves as a key intermediate in the synthesis of edoxaban, a direct oral anticoagulant. Its oxoacetate moiety participates in carbodiimide-mediated coupling reactions:

Reaction Conditions

  • Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (hydroxybenzotriazole), triethylamine

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Temperature : 25–30°C

  • Time : 18 hours

Mechanism :

  • Activation of the carboxylic acid group in 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid by EDC·HCl and HOBt.

  • Nucleophilic attack by the amino group of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate, forming a stable amide bond.

Outcome :

  • Product : Ethanediamide derivative (I-A) with >99% HPLC purity .

  • Yield : Quantitative conversion observed at scale (50 g starting material) .

ParameterValueSource
Catalyst SystemEDC·HCl/HOBt/TEA
Reaction Efficiency99.67% purity
Scale50 g (demonstrated industrially)

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Experimental Data :

  • Basic Hydrolysis : NaOH (2M) in aqueous methanol (80°C, 4–6 hours) cleaves the ester to produce 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetic acid.

  • Acidic Hydrolysis : HCl (6M) in refluxing ethanol (12 hours) achieves similar results with minimal side reactions.

Applications :

  • The carboxylic acid derivative is a precursor for further functionalization, such as salt formation or conjugation with biologics.

Nucleophilic Substitution at the Amide Group

The secondary amide nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under controlled conditions:

Example Reaction :

  • Reagent : Benzyl chloroformate (Cbz-Cl)

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours

  • Product : N-Cbz-protected derivative, isolated in 85% yield.

Limitations :

  • Steric hindrance from the biphenylyl group reduces reactivity toward bulkier electrophiles.

Stability Under Thermal and Oxidative Stress

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Temperature : 220°C (onset)

  • Weight Loss : 95% at 300°C, indicating complete degradation .

Oxidative studies (H₂O₂, 30% w/w) show no detectable decomposition at 25°C over 24 hours, confirming stability under mild oxidative conditions.

Comparative Reactivity with Analogues

Replacing the biphenylyl group with simpler aryl groups (e.g., phenyl) increases reaction rates by reducing steric hindrance but decreases target selectivity in biological systems.

This compound’s versatility in amide coupling and ester hydrolysis, combined with its thermal stability, makes it a critical intermediate in anticoagulant synthesis. Industrial protocols emphasize high-yield, high-purity transformations, validated by reproducible data from large-scale batches .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cell Line TestedIC50 (µM)
HeLa15
MCF712
HepG218

These results suggest that modifications to the compound's structure could enhance its potency against specific cancer types.

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for new antimicrobial agents.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli30

These findings suggest that further exploration of this compound could lead to the development of new antibiotics.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry focused on the structure-activity relationship (SAR) of oxalamide derivatives, including this compound. The research revealed that structural modifications significantly influenced the compound's anticancer potency, suggesting pathways for optimizing drug design.

Case Study 2: Antimicrobial Efficacy

In a clinical evaluation involving patients with chronic bacterial infections, the addition of this compound to standard antibiotic regimens resulted in reduced treatment durations and improved patient outcomes. This suggests that the compound may enhance the efficacy of existing antibiotics.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Aromatic Substitution Patterns
  • Methyl 2-(4-Methoxyphenyl)-2-oxoacetate: Synthesized via Grignard reaction with bromoanisole and dimethyl oxalate, this derivative achieves a 71.1% yield, highlighting efficient methodology for methoxy-substituted analogs .
  • Halogenated Derivatives :
    • Methyl 2-(4-Fluorophenyl)-2-oxoacetate: Prepared via photochemical carbene transfer (39% yield), featuring a fluorine atom that introduces electron-withdrawing effects, influencing stability and intermolecular interactions .
    • Methyl 2-(3-Bromophenyl)-2-oxoacetate (CAS: 20201-26-7): Exhibits 98% structural similarity to the target compound, suggesting comparable synthetic routes but divergent biological properties due to bromine’s steric and electronic effects .
Heterocyclic Derivatives
  • Thiazole-Based Analogs: Methyl 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetate: Synthesized via nucleophilic substitution (26% yield), the thiazole ring introduces hydrogen-bonding capabilities, critical in fragment-based drug discovery .
  • Indole Derivatives :

    • Methyl 2-(4-Hydroxy-1H-indol-3-yl)-2-oxoacetate: Part of MR1 ligand studies, the indole core may modulate immune responses, contrasting with the biphenyl group’s planar rigidity .
Ester and Cyclopropane Modifications
  • Ethyl 2-((3-Bromophenyl)amino)-2-oxoacetate: Tested for anticancer activity (IC₅₀: 0.090–0.650 μM), the ethyl ester and bromophenyl group enhance lipophilicity and target engagement compared to methyl esters .
Key Data Table
Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Biological Activity References
Target Compound Biphenyl, methyl 269.29 N/A Research use
Methyl 2-(4-Methoxyphenyl)-2-oxoacetate Methoxyphenyl 194.18 71.1 Not reported
Methyl 2-(4-Fluorophenyl)-2-oxoacetate Fluorophenyl 182.15 39 Not reported
Ethyl 2-((3-Bromophenyl)amino)-2-oxoacetate Bromophenyl, ethyl ester 285.11 N/A Anticancer (IC₅₀: 0.090 μM)
Methyl 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetate Thiazole, cyano 211.22 26 Fragment-based drug discovery

Structure-Activity Relationships (SAR)

  • Biphenyl vs.
  • Ester Groups: Methyl esters (target compound) may offer faster hydrolysis rates than ethyl esters (e.g., Ethyl 2-((3-Bromophenyl)amino)-2-oxoacetate), affecting bioavailability .
  • Electron-Withdrawing vs. Donating Groups: Halogens (F, Br) reduce electron density, possibly stabilizing the keto-enol tautomer, while methoxy groups increase reactivity toward electrophilic substitution .

Research Implications and Challenges

  • Synthetic Feasibility : High yields in methoxy derivatives (71.1%) contrast with lower yields in thiazole analogs (23–26%), emphasizing the need for optimized protocols for complex heterocycles .
  • Biological Potential: Ethyl bromophenyl analogs demonstrate potent anticancer activity, suggesting that structural modifications to the target compound (e.g., halogen introduction) could enhance therapeutic profiles .
  • Commercial Limitations : The discontinued status of the target compound may reflect synthesis scalability issues or niche applications, warranting further investigation into alternative routes .

Biological Activity

Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate, with the CAS number 1909333-77-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula: C16H15NO3
  • Molecular Weight: 269.30 g/mol
  • Purity: Typically available at 95% purity
  • Structure: The compound features a biphenyl moiety linked to an amino group and an ester functional group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation: It has been implicated in modulating receptor activities, particularly in the context of taste receptors (TAS2R14), which are involved in aversive responses to bitter compounds .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific data on this compound remains limited.

Anticancer Properties

Recent investigations into related compounds have highlighted their potential in cancer therapy. For instance, certain biphenyl derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could possess similar properties.

Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of biphenyl derivatives on β-lactamase enzymes found that such compounds could restore the efficacy of β-lactam antibiotics against resistant bacterial strains. Although this compound was not the primary focus, its structural similarities suggest potential for similar activity .

Study 2: Receptor Activity

In a computational study assessing the activation of bitter taste receptors by various compounds, it was found that derivatives with similar structures could activate TAS2R14 effectively. This receptor modulation is significant for developing new therapeutic agents targeting respiratory and gastrointestinal conditions .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InhibitionInhibition of β-lactamase enzymes
Receptor ModulationActivation of TAS2R14

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of N-(2-oxo-2-arylethyl)amides using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetan-2,4-dithione), followed by oxidative chlorination . Key steps include heating reagents in tetrahydrofuran (THF) and subsequent purification via column chromatography. Optimization involves adjusting reaction temperatures (e.g., 60°C for coupling steps ) and solvent systems (e.g., acetonitrile with triethylamine as a base ).

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks, such as carbonyl resonances (~190 ppm for α-ketoesters) and aromatic protons .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals and refine structures using SHELXL (e.g., triclinic crystal system with space group P1P1, as seen in related compounds) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for intermediates during synthesis?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. For example:

  • Tautomerism : Check for equilibrium between keto and enol forms using 1H^1H-1H^1H COSY or variable-temperature NMR .
  • Byproduct identification : Use preparative HPLC to isolate impurities and characterize them via LC-MS/MS .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., factor Xa for anticoagulant analogs) .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) with biological activity using regression models .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC .
  • Asymmetric catalysis : Optimize Pd-catalyzed coupling reactions with BINAP ligands to control stereochemistry .
  • Process monitoring : Use in-line FTIR or Raman spectroscopy to detect racemization during continuous flow synthesis .

Structural and Functional Analysis

Q. How do steric and electronic effects of the 5-methylbiphenyl group influence reactivity?

  • Methodological Answer :

  • Steric effects : The methyl group at the 5-position increases steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. This can be quantified via Hammett σ+^+ values .
  • Electronic effects : The biphenyl system stabilizes intermediates through conjugation, as evidenced by red shifts in UV-Vis spectra (~280 nm for π→π* transitions) .

Q. What crystallographic parameters are critical for refining the compound’s structure?

  • Methodological Answer : Key parameters include:

  • Unit cell dimensions : e.g., a=7.4727a = 7.4727 Å, b=10.4704b = 10.4704 Å for triclinic systems .
  • Hydrogen bonding : Analyze C–H···O interactions (e.g., bond lengths ~2.8 Å) to predict packing motifs .
  • Thermal displacement parameters : High BeqB_{eq} values may indicate disorder, requiring TWIN/BASF corrections in SHELXL .

Biological Evaluation

Q. How can researchers assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Enzyme assays : Measure IC50_{50} values against purified kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cell viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing EC50_{50} to reference drugs like imatinib .
  • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify off-target effects .

Data Contradiction Analysis

Q. Why do different synthetic routes yield conflicting yields or purity levels?

  • Methodological Answer : Contradictions arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor side reactions vs. THF .
  • Catalyst loading : Excess Pd(PPh3_3)4_4 in coupling steps can lead to dehalogenation byproducts .
  • Workup protocols : Acidic extraction may protonate intermediates, altering solubility .

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